(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
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Overview
Description
(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a useful research compound. Its molecular formula is C11H16FNO and its molecular weight is 197.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanistic Investigations in Hydrogenation Reactions
- The compound has been studied in the context of stoichiometric hydrogenation reactions. For instance, it was used to investigate the mechanism of hydrogenation of imines, revealing support for an ionic pathway rather than a concerted mechanism (Åberg, Samec, & Bäckvall, 2006).
Inhibition of Nucleoside Transport
- Analogs of 4-nitrobenzylthioinosine with substituted benzyl groups, similar in structure to (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, have been explored as inhibitors for nucleoside transport proteins. These studies aim at reducing the compounds' polarity for better oral absorption (Tromp et al., 2004).
Electrophilic Amination in Asymmetric Hydroboration
- In asymmetric hydroboration of vinylarenes, compounds like this compound are used as intermediates. These compounds are crucial in understanding the dual pathway of hydroboration and amination reactions (Knight et al., 1997).
Studies on Organic Fluorine Compounds
- The compound has relevance in studies involving organic fluorine compounds, particularly in reactions like the Wittig reaction and synthesis of pyrimidines. These studies contribute to understanding the unique reactivity of fluorine-containing organic molecules (Bergmann, Shahak, & Grünwald, 1967).
Development of Fluorinated Building Blocks
- Research has also focused on using similar compounds to develop fluorinated building blocks for Julia olefination, exploring their reactivity under various conditions. This is significant in the synthesis of complex organic molecules (Ghosh et al., 2009).
Photoreaction Studies
- Photoreaction studies involving fluoro- and methoxy-benzenes with diethylamine, related to this compound, have been conducted to understand the formation of addition and substitution products. These studies are crucial in photochemistry and understanding reaction mechanisms under light exposure (Bunce & Cater, 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIIJKZDNPQYTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386110 |
Source
|
Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418786-13-7 |
Source
|
Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.